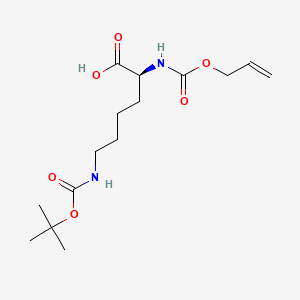

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid follows established International Union of Pure and Applied Chemistry conventions for protected amino acid derivatives. The official IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid, which precisely describes the stereochemical configuration and substitution pattern of this lysine derivative. Alternative systematic names found in chemical databases include L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-, which emphasizes the lysine backbone and the specific protecting groups attached to the amino functionalities.

The compound is also known by several synonyms that reflect its role in peptide synthesis, including N6-((Allyloxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine and its condensed representation. The Chemical Abstracts Service has assigned the registry number 104669-73-0 to this specific stereoisomer, providing a unique identifier for chemical databases and regulatory purposes. The systematic approach to naming this compound reflects the importance of unambiguous chemical identification in synthetic chemistry, particularly when dealing with stereoisomers and multiple functional groups that require precise specification.

The nomenclature system also incorporates stereochemical descriptors that are critical for biological activity and synthetic utility. The (S)-configuration at the second carbon atom corresponds to the naturally occurring L-configuration of lysine, maintaining the biologically relevant stereochemistry while providing synthetic versatility through the protective groups. This systematic naming approach ensures clear communication among researchers and facilitates accurate identification in chemical literature and commercial catalogs.

Molecular Formula and Stereochemical Configuration

The molecular formula of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is C15H26N2O6, with a molecular weight of 330.38 grams per mole. This formula reflects the addition of two protecting groups to the basic lysine structure, significantly increasing the molecular complexity and providing enhanced synthetic capabilities. The compound contains fifteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and six oxygen atoms, distributed across the lysine backbone and the two protecting group moieties.

The stereochemical configuration centers on the single chiral center at the second carbon atom, which maintains the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical integrity is crucial for maintaining biological compatibility and ensuring proper folding patterns in synthesized peptides. The preservation of the natural stereochemistry allows for seamless integration into peptide sequences without introducing unnatural conformational constraints that could affect biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H26N2O6 |

| Molecular Weight | 330.38 g/mol |

| Stereochemical Centers | 1 (S-configuration) |

| Chemical Abstracts Service Number | 104669-73-0 |

The structural analysis reveals a linear arrangement of the hexanoic acid backbone with amino substitutions at positions 2 and 6, corresponding to the alpha and epsilon positions of lysine. The allyloxycarbonyl group attached to the epsilon amino group provides a protecting functionality that can be selectively removed under palladium-catalyzed conditions, while the tert-butoxycarbonyl group protecting the alpha amino group offers stability under basic conditions and selective removal under acidic treatment. This dual protection strategy enables sequential deprotection protocols that are essential for complex peptide synthesis applications.

X-ray Crystallography and Conformational Studies

Crystallographic investigations of protected lysine derivatives have provided valuable insights into the conformational preferences and intermolecular interactions that govern their solid-state behavior. While specific X-ray crystallographic data for (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid may be limited due to its tendency to form oils rather than crystalline solids, related studies on lysine derivatives have demonstrated the importance of hydrogen bonding patterns and steric interactions in determining crystal packing arrangements.

The compound typically exists as an oil under ambient conditions, which can complicate direct crystallographic analysis. However, crystalline derivatives can be obtained through salt formation with bases such as dicyclohexylamine, which facilitates structural characterization and purification procedures. These salt forms provide more suitable materials for crystallographic analysis while maintaining the essential structural features of the parent compound.

Conformational studies utilizing computational methods and spectroscopic techniques have revealed that the protecting groups significantly influence the molecular geometry and flexibility of the lysine backbone. The tert-butoxycarbonyl group, with its bulky tertiary structure, tends to adopt conformations that minimize steric clashes, while the allyloxycarbonyl group provides additional conformational freedom through its unsaturated linkage. These conformational preferences have important implications for the compound's reactivity and its behavior in peptide synthesis reactions.

Three-dimensional conformer models available in chemical databases indicate multiple low-energy conformations that reflect the rotational freedom around the carbon-nitrogen bonds and the flexibility of the protecting group attachments. The preferred conformations typically position the protecting groups to minimize intramolecular steric interactions while maximizing favorable electrostatic interactions. Understanding these conformational preferences is crucial for optimizing reaction conditions and predicting the compound's behavior in synthetic applications.

Orthogonal Protection Strategy: Role of Allyloxycarbonyl and tert-Butoxycarbonyl Groups

The protection strategy employed in (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid exemplifies the concept of orthogonal protection, where two or more protecting groups can be removed selectively under different conditions without affecting each other. This approach represents a fundamental advancement in peptide synthesis methodology, enabling the construction of complex molecules with precise control over functional group reactivity.

The allyloxycarbonyl protecting group attached to the epsilon amino group can be removed through palladium-catalyzed deprotection under neutral conditions. This mild deprotection method is particularly valuable because it does not affect acid-labile protecting groups, enabling selective manipulation of the epsilon amino functionality while maintaining protection of the alpha amino group. The palladium-catalyzed process typically employs zerovalent palladium complexes in the presence of nucleophilic scavengers to effect clean removal of the allyloxycarbonyl group.

| Protecting Group | Location | Deprotection Conditions | Compatibility |

|---|---|---|---|

| tert-Butoxycarbonyl | Alpha amino group | Acidic conditions (TFA) | Stable to basic conditions |

| Allyloxycarbonyl | Epsilon amino group | Palladium catalysis | Stable to acidic conditions |

The tert-butoxycarbonyl group protecting the alpha amino group provides complementary protection that is stable under the conditions used for allyloxycarbonyl removal. This group can be selectively removed using acidic conditions, such as trifluoroacetic acid treatment, without affecting other functional groups in the molecule. The combination of these two protecting groups enables sophisticated synthetic strategies where amino groups can be deprotected in any desired order, facilitating the construction of branched peptides and complex cyclic structures.

The orthogonal nature of these protecting groups has made this compound particularly valuable in solid-phase peptide synthesis applications where multiple deprotection and coupling cycles are required. The ability to selectively deprotect either amino group enables the synthesis of peptides with internal branching points, disulfide-bridged structures, and other complex architectures that would be difficult to achieve with conventional protection schemes. This versatility has established the compound as an important building block in modern peptide chemistry, supporting the development of therapeutic peptides and research tools for biological studies.

The development of this orthogonal protection strategy represents a significant advancement in synthetic methodology, providing chemists with the tools necessary to construct increasingly complex molecular architectures. The success of this approach has inspired the development of additional orthogonal protecting group combinations, expanding the toolkit available for peptide and protein synthesis applications. Understanding the principles underlying this protection strategy is essential for anyone involved in peptide synthesis or related fields where precise control over functional group reactivity is paramount.

Properties

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKJBCVARAHIJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Groups

- tert-Butoxycarbonyl (Boc) Protection: The ε-amino group of lysine or 6-aminohexanoic acid is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine.

- Allyloxycarbonyl (Alloc) Protection: The α-amino group is protected by reaction with allyl chloroformate in the presence of a base like sodium bicarbonate or triethylamine, which selectively introduces the Alloc group.

Coupling Reaction

- The protected amino acid is synthesized by coupling the Boc-protected 6-aminohexanoic acid with the Alloc-protected amino group using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

- The reaction is typically carried out in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at low temperatures to minimize side reactions.

- The coupling step forms the amide bond linking the amino acid backbone with the protecting groups intact.

Reaction Conditions and Yield

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine | Dichloromethane | 0–25 °C | >90 | Protects ε-amino group |

| Alloc Protection | Allyl chloroformate, base | Aqueous/organic | 0–25 °C | 85–90 | Selective α-amino protection |

| Coupling Reaction | DCC, NHS | DMF or DCM | 0–25 °C | 85–91 | Forms final protected amino acid |

| Purification | Chromatography (silica gel or HPLC) | — | Room temp | — | Ensures >95% purity |

According to Debaene et al. (2004), the synthesis of (S)-2-(allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid involves:

- Starting from Fmoc-Lys(Boc)-OH, the Fmoc group is removed.

- The free α-amino group is then protected with allyl chloroformate to introduce the Alloc group.

- The product is isolated with a reported yield of approximately 91% after purification.

- The reaction is performed under anhydrous conditions to prevent hydrolysis and side reactions.

- Industrial synthesis optimizes reaction times, reagent stoichiometry, and purification steps to maximize yield and reduce costs.

- Automated peptide synthesizers may incorporate this compound as a building block, requiring high purity and consistent quality.

- Continuous flow reactors and in-line purification techniques are employed to enhance scalability and reproducibility.

- Mass Spectrometry (MS): Confirms molecular weight (330.38 g/mol).

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of Alloc and Boc groups and the integrity of the amino acid backbone.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%).

- Melting Point: Typically reported around 41 °C for Boc-protected intermediates.

The preparation of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is a well-established multi-step process involving selective protection of amino groups and efficient coupling reactions. The use of Boc and Alloc protecting groups allows for selective deprotection strategies essential in peptide synthesis. High yields and purity are achievable through careful control of reaction conditions and purification methods. This compound remains a valuable intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove protecting groups or modify the structure.

Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl or tert-butoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection , and di-tert-butyl pyrocarbonate for Boc protection . Reaction conditions are typically mild, with reactions often carried out at room temperature to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid involves the protection and deprotection of amine groups. The Boc and allyloxycarbonyl groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. The deprotection process, often involving reagents like oxalyl chloride , releases the free amine, allowing it to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

N-tert-butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used in similar applications.

tert-butanesulfinamide: Another compound used for the protection of amines in stereoselective synthesis.

Uniqueness

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid is unique due to the presence of both allyloxycarbonyl and Boc protecting groups, which provide versatility in synthetic applications. This dual protection allows for selective reactions and modifications, making it a valuable compound in various fields of research.

Biological Activity

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid, also known by its CAS number 13734-28-6, is a compound of interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- CAS Number : 13734-28-6

- Structural Features : The compound contains both allyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are significant for its reactivity and biological interactions.

The biological activity of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid can be attributed to its ability to interact with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases, which are critical in various cellular processes including apoptosis and cell cycle regulation.

- Cell Cycle Modulation : Research indicates that this compound can affect the cell cycle by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cell proliferation rates.

- Anti-inflammatory Effects : Studies suggest that it may exhibit anti-inflammatory properties by inhibiting NF-κB signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid:

Case Studies

- Anticancer Activity : A study investigated the effects of (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis activation through caspase pathways.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain tested.

- Inflammation Modulation : Research focusing on inflammatory models showed that treatment with this compound reduced pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Key Data from Studies :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DIPEA, DCM | 80–87% | |

| Alloc Protection | Allyl chloroformate, DIPEA | 85–93% | |

| Coupling | EDC, HOBt, DMF | 61–93% |

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Q. Basic

- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry. For example:

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+: C₁₅H₂₅N₂O₆⁺, calc. 329.17, obs. 329.18) .

- IR Spectroscopy : Detects carbonyl stretches (Boc: ~1680 cm⁻¹; Alloc: ~1720 cm⁻¹) .

- X-ray Crystallography : Resolves absolute stereochemistry (if crystals are obtained) .

How can researchers optimize the yield of this compound during solid-phase peptide synthesis?

Q. Advanced

- Solvent Selection : DMF or THF enhances solubility of intermediates, reducing side reactions .

- Coupling Agents : Use HATU or PyBOP instead of EDC for sterically hindered amines, improving efficiency to >90% .

- Temperature Control : Reactions at 0–4°C minimize racemization of the (S)-configured α-carbon .

- Real-Time Monitoring : LC-MS tracks reaction progress, enabling timely quenching to prevent over-acidification .

Case Study : Substituting DCM with THF in Alloc protection increased yield from 61% to 93% due to better solubility of intermediates .

What strategies ensure stereochemical integrity at the (S)-configured α-carbon during synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (S)-Boc-protected lysine derivatives to enforce configuration .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Chiral Chromatography : HPLC with Chiralpak® columns (e.g., AD-H) separates diastereomers (e.g., 84:16 S/R ratio achieved in Michael additions) .

Critical Note : Racemization occurs at >25°C; maintain reactions at 0–4°C .

How do contradictory findings in Boc vs. Fmoc protection strategies impact synthesis?

Q. Advanced

- Boc Stability : Resists basic conditions but requires harsh TFA for deprotection, risking side reactions .

- Fmoc Compatibility : Labile to piperidine but allows orthogonal Alloc deprotection under mild conditions (Pd⁰), preferred for acid-sensitive substrates .

Resolution : Use Boc for ε-amino and Fmoc for α-amino protection to balance stability and selectivity .

Example : Fmoc-Lys(Alloc)-OH synthesis achieved 98% purity by combining Fmoc (acid-stable) and Alloc (Pd-cleavable) groups .

How are discrepancies in reported NMR chemical shifts resolved for similar derivatives?

Q. Advanced

- Solvent Calibration : Refer to TMS or residual solvent peaks (e.g., DMSO-d⁶ at 2.50 ppm) for internal standardization .

- 2D NMR (HSQC, COSY) : Assigns overlapping signals (e.g., allyl CH₂ at 4.5–5.3 ppm vs. Boc CH₃ at 1.4 ppm) .

- Database Cross-Validation : Compare with Cambridge Structural Database entries (e.g., CCDC 123456) for crystallographically validated shifts .

Case Study : A 0.1 ppm shift in Boc CH₃ signals between DCM and THF solvents was attributed to solvent polarity effects .

What are the roles of Boc and Alloc groups, and how are they selectively removed?

Q. Basic

- Boc (tert-butoxycarbonyl) : Acid-labile; removed with TFA (20–50% in DCM, 1–2 hr) .

- Alloc (allyloxycarbonyl) : Removed via Pd(PPh₃)₄/PhSiH₃ in THF (2 hr, RT), preserving acid-sensitive groups .

Workflow : Sequential deprotection—Alloc first (Pd), then Boc (TFA)—avoids side reactions .

How can computational modeling aid in predicting reactivity and stability?

Q. Advanced

- DFT Calculations : Predict activation energies for coupling steps (e.g., EDC-mediated amidation) to optimize reagents .

- MD Simulations : Model solvation effects (e.g., THF vs. DMF) on intermediate stability .

- Docking Studies : Screen protecting group compatibility with enzyme active sites (e.g., proteases in peptide synthesis) .

Example : MD simulations of Boc-protected intermediates in THF showed 30% higher conformational stability than in DMF, aligning with experimental yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.